molecular formula C17H21ClFNO2 B1652845 N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride CAS No. 1609407-33-1

N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride

Cat. No. B1652845
CAS RN: 1609407-33-1
M. Wt: 325.8
InChI Key: YTTDWPQWERFTEF-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride, also known as 2C-H-4-Fluoro-DOM, is a psychoactive compound belonging to the phenethylamine family. It is a potent hallucinogenic drug that has gained popularity in recent years due to its unique properties.

Scientific Research Applications

Metabolic Characterization

The study of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH highlights the metabolic pathways and the enzymes responsible for their biotransformation. The major CYP enzymes involved were identified as CYP3A4 and CYP2D6, which are crucial for understanding drug-drug interactions and the body's handling of these substances (Nielsen et al., 2017).

Analytical Detection

Analytical techniques for detecting NBOMe compounds in biological samples are critical for toxicological investigations and understanding the pharmacokinetics of these substances. A method for determining 25B-NBOMe in serum and urine using high-performance liquid chromatography with tandem mass spectrometry has been developed, highlighting the compound's presence and concentration in cases of severe intoxication (Poklis et al., 2014).

Neurochemical Pharmacology

The study of the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including NBOMes, reveals their high potency agonists at 5-HT2A receptors, suggesting a biochemical pharmacology consistent with hallucinogenic activity. This research is fundamental for understanding the psychoactive effects of these compounds and their potential therapeutic or adverse impacts (Eshleman et al., 2018).

Metabolic Profile in Human Liver Microsomes

Investigating the in vitro metabolism of NBOMe compounds, such as 25N-NBOMe, with human liver microsomes and identifying their metabolites are crucial for establishing biomarkers in cases of ingestion. This research aids in forensic and clinical toxicology by determining the metabolic fate of these substances (Seo et al., 2018).

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2.ClH/c1-20-16-8-5-14(17(11-16)21-2)12-19-10-9-13-3-6-15(18)7-4-13;/h3-8,11,19H,9-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTDWPQWERFTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCC2=CC=C(C=C2)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609407-33-1
Record name Benzeneethanamine, N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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